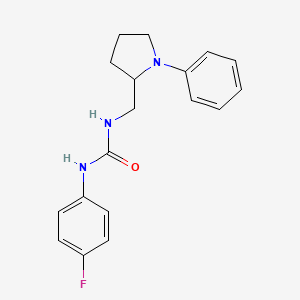

1-(4-Fluorophenyl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea

Description

1-(4-Fluorophenyl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea is a urea derivative featuring a 4-fluorophenyl group and a (1-phenylpyrrolidin-2-yl)methyl substituent. The urea moiety (-NH-C(=O)-NH-) serves as a hydrogen-bond donor/acceptor, while the fluorophenyl group contributes electron-withdrawing properties.

Properties

IUPAC Name |

1-(4-fluorophenyl)-3-[(1-phenylpyrrolidin-2-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O/c19-14-8-10-15(11-9-14)21-18(23)20-13-17-7-4-12-22(17)16-5-2-1-3-6-16/h1-3,5-6,8-11,17H,4,7,12-13H2,(H2,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCXKHDNQKFRYCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=CC=CC=C2)CNC(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea typically involves the reaction of 4-fluoroaniline with an isocyanate derivative. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the process may be catalyzed by bases like triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of microreactor technology can also be employed to achieve a more sustainable and scalable synthesis process. These methods help in maintaining consistent reaction conditions and reducing the production time.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.

Substitution: Sodium methoxide in methanol or other polar solvents.

Major Products Formed

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-Fluorophenyl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity to these targets, while the urea moiety can participate in hydrogen bonding interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Urea Derivatives with Varied Substituents

Compound 1 : 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}phenyl}urea (7n)

- Substituents :

- Aryl group: 4-Chloro-3-(trifluoromethyl)phenyl (electron-withdrawing Cl and CF₃).

- Urea side chain: Thioether-linked pyridine (4-methoxy-3,5-dimethylpyridin-2-yl).

- Key Features: High lipophilicity due to CF₃ and Cl substituents. Thioether linkage may enhance metabolic stability compared to ethers.

Compound 2 : 1-(2-(1H-Pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea

- Substituents :

- Aryl group: 4-Methoxyphenyl (electron-donating -OCH₃).

- Urea side chain: Pyrrole-2-carbonyl group (aromatic, planar structure).

- Synthesized in 72% yield via a one-step carbonylation method, highlighting efficient preparation .

Target Compound : 1-(4-Fluorophenyl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea

- Substituents :

- Aryl group: 4-Fluorophenyl (moderate electron-withdrawing -F).

- Urea side chain: (1-Phenylpyrrolidin-2-yl)methyl (saturated pyrrolidine with a phenyl appendage).

- Key Features: Pyrrolidine’s flexibility may improve solubility and reduce steric hindrance.

Fluorophenyl-Containing Compounds in Other Scaffolds

Chalcone Derivatives (e.g., (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one)

- Structural Context: Fluorophenyl conjugated to an enone system.

- Key Findings :

Triazole Fungicides (e.g., Epoxiconazole)

- Structural Context : Fluorophenyl integrated into a triazole ring system.

- Key Features :

- Fluorine enhances antifungal activity by increasing membrane permeability.

- Demonstrates the role of fluorophenyl in agrochemicals, though distinct from urea-based pharmaceuticals .

Biological Activity

1-(4-Fluorophenyl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 378.4 g/mol. Its structure includes a urea moiety linked to a phenylpyrrolidine group, which is crucial for its biological activity.

Research indicates that this compound exhibits its biological effects primarily through modulation of specific receptors and enzymes:

- Receptor Interaction : The compound has been shown to interact with various receptors, including serotonin and dopamine receptors, which may contribute to its effects on mood and cognition.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in neurotransmitter metabolism, potentially leading to increased levels of these neurotransmitters in the brain.

Antidepressant Effects

A study conducted on animal models demonstrated that the compound exhibited significant antidepressant-like effects in behavioral tests. The results indicated increased locomotor activity and reduced immobility in the forced swim test, suggesting an enhancement in mood-related behaviors.

Analgesic Properties

In pain models, this compound showed promising analgesic activity. The compound significantly reduced pain responses in both thermal and chemical nociception tests, indicating its potential as an analgesic agent.

Neuroprotective Effects

The neuroprotective properties of this compound were evaluated using neuronal cell cultures exposed to oxidative stress. Results indicated that treatment with the compound resulted in decreased cell death and reduced levels of reactive oxygen species (ROS), suggesting its potential role in protecting neurons from damage.

Case Studies

| Study | Model | Findings |

|---|---|---|

| Study 1 | Rodent Depression Model | Significant reduction in immobility time (p < 0.05) compared to control. |

| Study 2 | Pain Sensitivity Model | Pain threshold increased significantly (p < 0.01) post-treatment. |

| Study 3 | Neuronal Cell Culture | Reduced ROS levels by 30% under oxidative stress conditions (p < 0.05). |

Toxicology and Safety Profile

While the biological activities are promising, safety assessments are critical. Initial toxicity studies indicate that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.